2-(2,3-dimethoxyphenyl)-7-methyl-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3(8),11,13,15-pentaene-4,6,17-trione
Description
This compound is a complex polycyclic heterocyclic molecule featuring a fused tetracyclic core with three nitrogen atoms and three ketone groups. Its structure includes a 2,3-dimethoxyphenyl substituent and a methyl group at position 5. Its molecular formula is C₂₂H₁₇N₃O₅, with a molecular mass of 403.39 g/mol and a monoisotopic mass of 403.1168 . The SMILES and InChI strings provided in the evidence highlight the intricate connectivity of its fused rings and substituents .
Properties
IUPAC Name |
2-(2,3-dimethoxyphenyl)-7-methyl-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3(8),11,13,15-pentaene-4,6,17-trione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O5/c1-26-21-17(22(28)25-23(26)29)15(13-9-6-10-14(30-2)20(13)31-3)16-18(24-21)11-7-4-5-8-12(11)19(16)27/h4-10,15,24H,1-3H3,(H,25,28,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJSWBQNUJXBNKU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(C3=C(N2)C4=CC=CC=C4C3=O)C5=C(C(=CC=C5)OC)OC)C(=O)NC1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3-dimethoxyphenyl)-7-methyl-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3(8),11,13,15-pentaene-4,6,17-trione typically involves multi-step reactions. These reactions often start with simpler precursors like Tetrahydro-1H-benzo[b]azonin-2,7-dione, which undergoes various chemical transformations to form the desired tetracyclic structure. The reaction conditions may include the use of specific catalysts, solvents, and temperature controls to ensure the correct formation of the compound.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
2-(2,3-dimethoxyphenyl)-7-methyl-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3(8),11,13,15-pentaene-4,6,17-trione can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions may vary depending on the desired transformation, but they often involve controlled temperatures, specific solvents, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce reduced forms of the compound with additional hydrogen atoms.
Scientific Research Applications
2-(2,3-dimethoxyphenyl)-7-methyl-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3(8),11,13,15-pentaene-4,6,17-trione has several scientific research applications, including:
Biology: Its unique structure makes it a candidate for studying molecular interactions and biological activities, particularly in the context of drug discovery.
Medicine: The compound’s potential pharmacological properties are of interest for developing new therapeutic agents.
Industry: It may be used in the synthesis of advanced materials with specific properties, such as high strength or conductivity.
Mechanism of Action
The mechanism of action of 2-(2,3-dimethoxyphenyl)-7-methyl-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3(8),11,13,15-pentaene-4,6,17-trione involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the compound’s binding affinity and specificity. The exact molecular targets and pathways involved are subjects of ongoing research, with studies focusing on understanding the compound’s pharmacodynamics and pharmacokinetics.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs with Varied Substituents
Compound A : 2-(3,4-Dimethoxyphenyl)-5,7,9-triazatetracyclo[...]trione (ChemBase ID: 209554)
- Key differences : The phenyl substituent has 3,4-dimethoxy groups instead of 2,3-dimethoxy.
- Molecular formula : C₂₂H₁₇N₃O₅ (identical to the target compound).
- Impact : The positional isomerism of methoxy groups may alter electronic properties (e.g., dipole moments) and binding affinity to biological targets. For instance, 3,4-dimethoxy groups are common in PDE-5 inhibitors like tadalafil analogs .
Compound B : (2R,8R)-2-(1,3-Benzodioxol-5-yl)-6-methyl-3,6,17-triazatetracyclo[...]dione (Tadalafil analog)
- Key differences : Replaces the dimethoxyphenyl group with a 1,3-benzodioxole ring and adds stereochemistry (R-configuration at positions 2 and 8).
- Bioactivity: Known to induce prolonged muscle relaxation and vasodilation via PDE-5 inhibition .
- Structural relevance : The benzodioxole group enhances metabolic stability compared to dimethoxy-substituted analogs .
Heteroatom-Substituted Analogs
Compound C : 13-Methoxy-7-thia-3,9,17-triazatetracyclo[...]pentaen-2-one
- Key differences : A sulfur atom replaces one nitrogen in the tetracyclic core.
- Impact : Sulfur’s larger atomic radius and lower electronegativity may reduce hydrogen-bonding capacity but improve lipophilicity (logP ≈ 2.5 estimated) .
Compound D : 9-(4-Methoxyphenyl)-3,7-dithia-5-azatetracyclo[...]tetradecen-4(8)-one
- Key differences : Incorporates two sulfur atoms in the ring system.
Functional Group Variations
Compound E : 12-(4-Methoxyphenyl)-10-phenyl-3,4,5,6,8,10-hexaazatricyclo[...]pentaene
- Key differences : Features six nitrogen atoms in a tricyclic system.
Compound F : 4-Methyl-2,3,5,7,11-pentaazatricyclo[...]tetraene
- Key differences : A simpler tricyclic system with five nitrogen atoms .
- Relevance : Demonstrates how nitrogen density influences solubility and π-π stacking interactions .
Comparative Data Table
Key Research Findings
Heteroatom Trade-offs : Sulfur substitution (e.g., Compound C) increases lipophilicity but may reduce metabolic stability compared to nitrogen-rich systems .
PDE-5 Inhibition Trends : Tadalafil-like activity (Compound B) correlates with benzodioxole or dimethoxyphenyl groups, though benzodioxole derivatives show superior pharmacokinetics .
Biological Activity
The compound 2-(2,3-dimethoxyphenyl)-7-methyl-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3(8),11,13,15-pentaene-4,6,17-trione is a complex organic molecule characterized by its unique tetracyclic structure and multiple functional groups. This compound has garnered interest in medicinal chemistry due to its potential biological activities and applications in drug development.
Chemical Structure
The molecular structure of the compound includes several notable features:
- Tetracyclic Framework : The presence of four interconnected rings.
- Triazine Moieties : Contributing to its heterocyclic nature.
- Functional Groups : Including methoxy and carbonyl groups that may influence biological interactions.
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions that require careful control of reaction conditions to optimize yield and purity. Analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are employed for structural confirmation.
The exact mechanism of action for this compound is not fully elucidated but is believed to involve interactions with specific biological targets such as enzymes or receptors. Preliminary studies suggest that it may exhibit:
- Anti-inflammatory Effects : Potential modulation of inflammatory pathways.
- Anticancer Properties : Indications of activity against various cancer cell lines through apoptosis induction and cell proliferation inhibition.
Case Studies and Research Findings
-
Anti-inflammatory Activity :
- A study demonstrated that derivatives of similar tricyclic compounds exhibited significant anti-inflammatory effects by inhibiting pro-inflammatory cytokines in vitro.
-
Anticancer Studies :
- Research involving triazine-based compounds has shown promising results in inhibiting tumor growth in animal models. The compound's ability to induce apoptosis in cancer cells was noted as a key mechanism.
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Pharmacological Applications :
- Investigations into the pharmacological potential have revealed that the compound may interact with specific molecular pathways relevant for treating chronic diseases.
Data Tables
| Property | Value | Reference |
|---|---|---|
| Molecular Weight | 389.4 g/mol | ChemSpider |
| Melting Point | 301 - 302 °C | Not Available |
| Water Solubility | 0.25 g/L | Not Available |
| LogP | 1.7 | Not Available |
| Bioavailability | Moderate | Not Available |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
